1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate
Description
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-O-ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate |
InChI |
InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3 |
InChI Key |
RTPIPORRCXPLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C(=O)OC)O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Pathways and Metabolic Research
1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is involved in key metabolic pathways, particularly those related to fatty acid metabolism. Research has shown its relevance in the study of 2-oxoadipate dehydrogenase , an enzyme crucial in the catabolism of lysine and fatty acids. The enzyme facilitates the oxidative decarboxylation of 2-oxoadipate to produce glutaryl-CoA, which is pivotal in various metabolic processes .
Table 1: Comparison of Metabolic Pathways Involving this compound
| Pathway | Key Enzymes Involved | Role of this compound |
|---|---|---|
| Lysine Catabolism | 2-Oxoadipate Dehydrogenase | Substrate for oxidative decarboxylation |
| Fatty Acid Oxidation | Acetyl-CoA Carboxylase (ACC) | Regulator of fatty acid synthesis |
| Energy Metabolism | Various dehydrogenases | Intermediate in energy production |
Pharmacological Applications
This compound has been explored for its potential therapeutic benefits. It is suggested that this compound could be utilized in the development of drugs targeting metabolic disorders, particularly those involving fatty acid oxidation and energy metabolism. Studies indicate that compounds similar to this compound can inhibit ACC enzymes, thus regulating fatty acid synthesis and improving insulin sensitivity .
Case Study: ACC Inhibition and Metabolic Regulation
In a recent study, compounds structurally related to this compound were evaluated for their ability to inhibit ACC enzymes. The results demonstrated significant reductions in fatty acid synthesis and improvements in metabolic parameters in high-fat diet-induced obesity models. The administration of these compounds resulted in decreased triglyceride levels and enhanced insulin sensitivity, indicating a potential application for managing obesity and related metabolic disorders .
Research on Disease Mechanisms
The compound has also been implicated in studies investigating the mechanisms underlying various diseases. For instance, genetic mutations affecting the enzyme DHTKD1, which is responsible for the oxidation of 2-oxoadipate, have been linked to neurodegenerative diseases and metabolic dysfunctions. Understanding how this compound interacts with these pathways can provide insights into potential therapeutic strategies for conditions such as eosinophilic esophagitis and other metabolic syndromes .
Comparison with Similar Compounds
Structural and Functional Analogues
1-Methyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate
- Structure : Differs by replacing the ethyl ester at position 6 with a bulkier tert-butyl group.
- Synthesis : Lower yield (18% vs. higher yields for the ethyl derivative) due to steric hindrance from the tert-butyl group, complicating reaction kinetics .
- Applications : The tert-butyl variant is less favored in pharmaceutical syntheses due to challenges in downstream modifications.
Methyl 2-Hydroxyacetate
- Structure : Simpler ester with a hydroxyl group (C3H6O3).
- Use : Primarily as a solvent or intermediate in polymer chemistry, lacking the multifunctional groups of adipic acid derivatives .
2.1.3 (S)-Methyl 4-(1-Aminoethyl)Benzoate
- Structure: Aromatic ester with an aminoethyl substituent (C10H13NO2).
- Synthesis : Higher yield (83%) due to optimized reaction conditions and less steric complexity .
Physicochemical Properties
Reactivity and Functional Group Interactions
- Hydroxyl and Ketone Groups : The 2-hydroxy-4-oxo motif in this compound enables selective reductions (e.g., sodium borohydride at -78°C to yield dihydroxy derivatives) . This contrasts with simpler esters like methyl 2-hydroxyacetate, which lack ketone functionality for such transformations.
- Ester Groups : The ethyl ester at position 6 offers better hydrolytic stability compared to tert-butyl esters, which are susceptible to acidic cleavage .
Industrial and Environmental Considerations
- Green Chemistry : Ionic liquids (e.g., [HMIm]BF4) could optimize the synthesis of this compound by reducing volatile organic solvent use, aligning with eco-friendly trends .
Preparation Methods
Base-Catalyzed Esterification and Condensation
The most widely reported method involves a two-step process:
-
Esterification of Adipic Acid Derivatives :
-
Oxidation and Hydroxylation :
Table 1: Reaction Conditions for Condensation-Based Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | MeOH, EtOH, H₂SO₄ | THF | 60°C | 75–85 |
| Oxidation (C4) | KMnO₄, H₂O | H₂O | 25°C | 60–70 |
| Hydroxylation (C2) | H₂O₂, HCl | MeOH | 0–5°C | 50–55 |
Enzymatic and Biocatalytic Approaches
Aldolase-Mediated Carbon-Carbon Bond Formation
Recent studies highlight the use of 2-oxoadipate dehydrogenase (E1a) and aldolases to construct the hydroxy-oxo backbone:
Key Enzymatic Parameters:
-
Optimal pH : 7.5–8.0.
-
Temperature : 37°C.
-
Catalytic Efficiency (kₐₜ/Kₘ) : 138 × 10³ M⁻¹s⁻¹ for 2-oxopimelate.
Advanced Functional Group Modifications
Protection-Deprotection Strategies
Table 2: Functional Group Modification Conditions
| Modification | Reagents | Solvent | Outcome |
|---|---|---|---|
| TBS Protection | TBSCl, Imidazole | DMF | 95% Protected Intermediate |
| Acetylation | Ac₂O, Pyridine | CH₂Cl₂ | 85% Acetylated Product |
| Selective Hydrolysis | LiOH, H₂O/THF | THF/H₂O | 90% Monomeric Acid |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (600 MHz, CDCl₃): δ 4.25 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 3.70 (s, 3H, -COOCH₃), 2.80–2.60 (m, 4H, -CH₂CO-).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone), 3450 cm⁻¹ (-OH).
Challenges and Optimization
Side Reactions and Mitigation
Scalability Limitations
-
Enzymatic methods face scalability issues due to enzyme instability, whereas chemical routes require costly catalysts (e.g., Pt/C for hydrogenation).
Emerging Methodologies
Flow Chemistry
Q & A
Q. Methodological Answer :
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize binding poses with ΔG < -6 kcal/mol .
QSAR Modeling : Train models on adipate ester datasets to predict hydrolysis rates.
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., keto-enol tautomerism at 4-oxo group) .
Validation : Compare computational predictions with in vitro liver microsome assays .
Research Design: How should stability studies be structured to evaluate degradation pathways?
Methodological Answer :
Experimental Design :
Stress Conditions :
- Thermal : 40°C, 60°C for 1–4 weeks.
- Hydrolytic : pH 2, 7, 9 at 37°C.
- Oxidative : 3% H₂O₂, 25°C.
Analytical Monitoring :
Q. Data Interpretation :
- Apply the Arrhenius equation to extrapolate shelf life at 25°C.
- Report degradation kinetics (zero-order vs. first-order) with 95% confidence intervals .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer :
While direct data is limited, analogous adipate esters and reactive ketones suggest:
Ventilation : Use fume hoods to avoid inhalation (similar to 1-Methyl Butadiene protocols) .
Fire Safety : Store away from oxidizers; use explosion-proof equipment (flash point ~180°C inferred from structural analogs) .
PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
